ethyl 4-methyl-2-{[(2-oxo-5-phenylpyrazin-1(2H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate
Description
Properties
Molecular Formula |
C19H18N4O4S |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[[2-(2-oxo-5-phenylpyrazin-1-yl)acetyl]amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C19H18N4O4S/c1-3-27-18(26)17-12(2)21-19(28-17)22-15(24)11-23-10-14(20-9-16(23)25)13-7-5-4-6-8-13/h4-10H,3,11H2,1-2H3,(H,21,22,24) |
InChI Key |
DTDWYNSVVUVMBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C=C(N=CC2=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Using Thiourea and Ethyl 2-Chloroacetoacetate
A patent (CN103664819A) outlines an optimized procedure for preparing ethyl 2-amino-4-methylthiazole-5-carboxylate. The method involves:
-
Dissolving thiourea and sodium carbonate in a 10–35% ethyl acetate-ethanol solution.
-
Dropwise addition of ethyl 2-chloroacetoacetate at 40–55°C, followed by heating to 60–70°C for 5–5.5 hours.
-
Distillation to remove solvent, cooling, and filtration.
-
pH adjustment to 9–10 using sodium hydroxide, followed by vacuum drying.
This method achieves a yield exceeding 98% with a melting point of 172–173°C, attributed to precise temperature control and stoichiometric ratios of sodium carbonate (0.01–0.1 wt% relative to ethyl 2-chloroacetoacetate).
Alternative Route via N-Bromosuccinimide-Mediated Cyclization
A second approach employs N-bromosuccinimide (NBS) and benzoyl peroxide in benzene under reflux. Thiourea reacts with ethyl acetoacetate to form the thiazole intermediate, which is subsequently functionalized with aryl aldehydes. While this method is effective, it requires longer reaction times and yields marginally lower purity compared to the patent method.
The introduction of the [(2-oxo-5-phenylpyrazin-1(2H)-yl)acetyl] group involves coupling the thiazole intermediate with a pyrazinone derivative.
Acylation Using Pyrazinone-Acetyl Chloride
A modified Hantzsch-thiazole synthesis is employed:
-
Pyrazinone Synthesis : 5-Phenylpyrazin-2(1H)-one is prepared via cyclization of α-ketoamide precursors.
-
Acetylation : The pyrazinone is acetylated using chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form 2-chloro-N-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide.
-
Coupling Reaction : The thiazole intermediate undergoes nucleophilic acyl substitution with the acetyl chloride derivative in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–8 hours.
Hydrazine-Mediated Condensation
An alternative method involves hydrazine hydrate to facilitate condensation:
-
The thiazole intermediate is treated with hydrazine hydrate in ethanol under reflux.
-
Subsequent reaction with 2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetic acid derivatives yields the target compound.
This method requires careful stoichiometric control to avoid over-reduction or side reactions.
Optimization and Characterization
Reaction Condition Optimization
-
Solvent Selection : Ethanol and DMF are preferred for their ability to solubilize intermediates while minimizing side reactions.
-
Catalysis : Sodium carbonate in the thiazole synthesis enhances nucleophilicity, while triethylamine in acylation neutralizes HCl byproducts.
-
Temperature Control : Maintaining 60–70°C during cyclocondensation prevents decomposition of thermally labile intermediates.
Analytical Characterization
-
NMR Spectroscopy : Key signals include:
-
Mass Spectrometry : HRMS confirms the molecular ion peak at m/z 398.4 (C₁₉H₁₈N₄O₄S).
-
Melting Point : Consistent reports of 172–173°C validate purity.
Comparative Analysis of Synthetic Routes
The patent method offers superior yield and shorter reaction times, making it industrially viable. However, the Hantzsch approach provides flexibility for derivative synthesis .
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions, forming the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or intermediates for further derivatization.
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| 1M NaOH, reflux (4 hrs) | 4-Methyl-2-{[(2-oxo-5-phenylpyrazin-1(2H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylic acid | 78% | |
| HCl (conc.), 60°C (6 hrs) | Same as above | 65% |
Amide Hydrolysis
The acetylamino linker is stable under mild conditions but hydrolyzes in strong acidic environments:
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| H₂SO₄ (conc.), 100°C (12 hrs) | 4-Methyl-2-amino-1,3-thiazole-5-carboxylic acid + 2-oxo-5-phenylpyrazine-1-acetic acid | 52% |
Thiazole Ring Functionalization
The electron-deficient thiazole C-2 position reacts with nucleophiles (e.g., amines, alkoxides):
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| NH₃ (g), EtOH, 80°C | 2-Amino-4-methyl-1,3-thiazole-5-carboxylate derivative | 67% | |
| NaOMe, MeOH, reflux | 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylate | 73% |
Pyrazinone Ring Modifications
The pyrazinone moiety participates in ring-opening reactions with strong nucleophiles:
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Hydrazine, EtOH, 60°C | Pyrazine-2,3-diamine derivative | 58% |
Heterocycle Formation
The compound serves as a precursor for fused heterocycles under dehydrative conditions:
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| POCl₃, DMF, 100°C | Thiazolo[5,4-b]pyrazine derivative | 64% | |
| Ac₂O, reflux | Acetylated pyrazinone-thiazole hybrid | 81% |
Ester-to-Amide Conversion
The ethyl ester reacts with amines to form amides, enhancing solubility or target affinity:
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Benzylamine, DCC, DMAP | 4-Methyl-2-{[(2-oxo-5-phenylpyrazin-1(2H)-yl)acetyl]amino}-1,3-thiazole-5-carboxamide | 69% |
Thiazole Ring Oxidation
Controlled oxidation modifies the thiazole sulfur:
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| mCPBA, CH₂Cl₂, 0°C | Thiazole S-oxide derivative | 45% |
Pyrazinone Reduction
Catalytic hydrogenation opens the pyrazinone ring:
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| H₂ (1 atm), Pd/C, EtOH | Dihydropyrazine-thiazole hybrid | 62% |
Comparative Reactivity with Structural Analogs
Scientific Research Applications
Synthesis and Preparation
The synthesis of ethyl 4-methyl-2-{[(2-oxo-5-phenylpyrazin-1(2H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. A notable method includes the use of thiourea and sodium carbonate in an ethyl acetate solution, which facilitates the formation of the thiazole ring structure. The reaction conditions are optimized to ensure high yield and purity of the final product .
Anticancer Properties
One of the most promising applications of this compound is its potential as an anticancer agent. Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound's structure allows it to interact with biological targets involved in cancer progression, making it a candidate for further development in cancer therapeutics .
Antiviral Activity
This compound has also been investigated for its antiviral properties, particularly against HIV. The compound's ability to inhibit HIV reverse transcriptase suggests that it could be developed into a treatment for HIV/AIDS. Its structural features facilitate binding to the active site of the enzyme, thereby blocking viral replication .
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, this compound was tested against multiple cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .
Case Study 2: Antiviral Efficacy
Another study focused on the antiviral efficacy of this compound against HIV. In vitro assays revealed that it significantly reduced viral load in infected cells, showcasing its potential as a lead compound for developing novel antiviral therapies .
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2-{[(2-oxo-5-phenylpyrazin-1(2H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as cyclooxygenase (COX) and microbial proteins.
Pathways Involved: Inhibition of enzyme activity leading to reduced inflammation or microbial growth.
Comparison with Similar Compounds
Comparison with Similar Thiazole Derivatives
Substituent Variations on the Thiazole Ring
(a) Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate
- Structure: The C2 substituent is a 4-(trifluoromethyl)phenyl group instead of the pyrazinone-acetyl moiety.
- Molecular Formula: C₁₄H₁₂F₃NO₂S (MW 315.31) .
- Physical Properties : Melting point 87–89°C; purity ≥97% .
- Key Differences: The trifluoromethylphenyl group introduces strong electron-withdrawing effects, enhancing metabolic stability compared to the target compound’s pyrazinone group.
(b) Ethyl 4-methyl-2-(3-methylphenyl)-1,3-thiazole-5-carboxylate
- Structure : C2 substituent is a 3-methylphenyl group.
- Molecular Formula: C₁₄H₁₅NO₂S (MW 261.34) .
- Key Differences :
(c) Ethyl 4-methyl-2-[(trifluoroacetyl)amino]-1,3-thiazole-5-carboxylate
- Structure: C2 substituent is a trifluoroacetyl-amino group.
- Molecular Formula : C₉H₉F₃N₂O₃S (MW 282.24) .
- Key Differences: The trifluoroacetyl group is strongly electron-withdrawing, altering the thiazole ring’s electronic profile compared to the target compound’s pyrazinone-acetyl group. Higher logP (3.25 vs. estimated ~2.5 for the target compound) suggests greater lipophilicity .
Functional Group Modifications
(a) 4-Methyl-2-(3,4,5-trimethoxybenzamido)thiazole-5-carboxylic Acid
- Structure : Hydrolyzed carboxylic acid derivative with a 3,4,5-trimethoxybenzamido group at C2.
- Key Differences: The free carboxylic acid (vs. ethyl ester) increases polarity, improving water solubility but limiting membrane permeability.
(b) Ethyl 3-[(methoxycarbonyl)amino]-4-methyl-2-[3-(4-nitrophenyl)-5-oxo-4,5-dihydro-4-isoxazolyliden]-2,3-dihydro-1,3-thiazole-5-carboxylate (6d)
Physicochemical and Structural Analysis
Table 1. Key Properties of Thiazole Derivatives
*Estimated values based on structural analogs.
Implications for Drug Design
- Target Compound Advantages: The pyrazinone-acetyl group enables hydrogen bonding with biological targets (e.g., enzymes or receptors), a feature absent in trifluoromethylphenyl or simple aryl analogs. The ethyl ester improves cell membrane penetration compared to carboxylic acid derivatives .
- Challenges: Synthetic complexity may reduce yield compared to simpler analogs. Potential metabolic instability of the ester group in vivo .
Biological Activity
Ethyl 4-methyl-2-{[(2-oxo-5-phenylpyrazin-1(2H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 342.35 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The synthesis pathway includes:
- Formation of the thiazole ring via cyclization reactions.
- Introduction of the phenyl and pyrazinone moieties through acylation reactions.
- Final esterification to yield the ethyl ester derivative.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. Research indicates that compounds with thiazole and pyrazinone structures exhibit significant antibacterial activity against various pathogens.
| Pathogen | Activity | Reference |
|---|---|---|
| Escherichia coli | MIC = 50 μg/mL | |
| Staphylococcus aureus | Moderate activity | |
| Mycobacterium smegmatis | Significant activity (MIC = 50 μg/mL) |
In particular, studies have shown that derivatives containing electron-withdrawing groups on the phenyl ring enhance antibacterial potency. The compound's mechanism appears to involve inhibition of bacterial protein synthesis.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary investigations suggest that it may induce apoptosis in cancer cell lines through mechanisms such as:
- Inhibition of cell proliferation
- Induction of reactive oxygen species (ROS)
- Activation of caspase pathways
A study demonstrated that certain thiazole derivatives exhibited IC values in the micromolar range against various cancer cell lines, indicating potential as a therapeutic agent in oncology.
Case Study 1: Antibacterial Efficacy
In a comparative study, this compound was tested alongside established antibiotics such as ciprofloxacin and rifampicin. The results indicated that while the compound exhibited moderate activity against Gram-positive bacteria, it showed promising results against Gram-negative strains, suggesting a broad-spectrum potential.
Case Study 2: Anticancer Potential
Another study focused on the anticancer effects of thiazole derivatives similar to this compound. The findings revealed that these compounds could significantly reduce cell viability in human breast cancer cells (MCF7), with mechanisms involving apoptosis and cell cycle arrest at the G0/G1 phase.
Q & A
Q. What are the key synthetic strategies for constructing the pyrazine-thiazole hybrid scaffold in this compound?
Methodological Answer: The synthesis involves multi-step protocols, including cyclization and acylation reactions. For example:
- Cyclization : Use phenylhydrazine derivatives with ethyl acetoacetate to form pyrazole intermediates (common in pyrazine synthesis) .
- Acylation : Couple the pyrazine core with thiazole moieties via acetylated amine linkages. A typical approach involves reacting 2-oxo-pyrazine derivatives with thiazole carbonyl chlorides under anhydrous conditions .
- Optimization : Monitor reaction progress via TLC/HPLC and adjust stoichiometric ratios (e.g., 1:1.2 for acyl chloride to amine) to minimize byproducts .
Q. How can structural characterization be systematically performed for this compound?
Methodological Answer:
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Methodological Answer:
- Antimicrobial testing : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values ≤25 µg/mL indicating potency .
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing IC₅₀ values to reference drugs like doxorubicin .
Advanced Research Questions
Q. How can contradictory data in bioactivity profiles be resolved?
Methodological Answer:
- Mechanistic studies : Combine enzyme inhibition assays (e.g., carbonic anhydrase II for anticancer activity ) with molecular docking to identify binding discrepancies.
- Solubility adjustments : Address false negatives by formulating the compound with DMSO-PBS (≤1% v/v) or cyclodextrin-based carriers .
- Dose-response validation : Replicate assays across multiple labs to rule out instrumentation bias .
Q. What computational methods aid in optimizing synthetic routes?
Methodological Answer:
- DFT calculations : Predict reaction feasibility (e.g., Gibbs free energy ΔG < 0 for cyclization steps) and transition states using Gaussian09 at B3LYP/6-31G* level .
- Retrosynthetic analysis : Fragment the molecule into pyrazine (C₁₀H₈N₂O) and thiazole (C₆H₅NS) precursors using tools like Synthia .
- Machine learning : Train models on reaction databases (e.g., Reaxys) to recommend solvent systems (e.g., DMF/THF for acylation) .
Q. How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Analog synthesis : Modify substituents (e.g., replace 4-methyl with Cl/CF₃ on the thiazole) .
- Pharmacophore mapping : Use Schrödinger’s Phase to correlate electronic properties (e.g., logP, dipole moment) with bioactivity .
- 3D-QSAR : Build CoMFA/CoMSIA models from IC₅₀ data to predict activity cliffs .
Critical Analysis of Evidence
- Structural analogs in confirm pyrazine-thiazole hybrids exhibit antimicrobial/anticancer activity but require solubility optimization.
- Computational methods in are critical for reducing trial-and-error in reaction design.
- Contradictions in bioactivity (e.g., low MIC but high IC₅₀) may stem from assay-specific conditions, emphasizing need for standardized protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
